molecular formula C19H14ClNO5 B2730914 4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate CAS No. 477848-89-8

4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

Cat. No.: B2730914
CAS No.: 477848-89-8
M. Wt: 371.77
InChI Key: SNVPDTSEKRYWGA-UHFFFAOYSA-N
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Description

4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxybenzyl group, a chloro-substituted naphthalene ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl chloride with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzyl chloride
  • 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine
  • 4-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5/c1-25-12-8-6-11(7-9-12)10-26-19(24)21-16-15(20)17(22)13-4-2-3-5-14(13)18(16)23/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVPDTSEKRYWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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